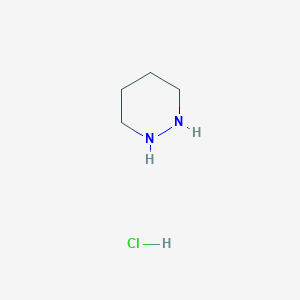
4-N-hexylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-hexylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where a hexyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-N-hexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with hexylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-N-hexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexylbenzoic acid or hexylbenzophenone.
Reduction: 4-Hexylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-N-hexylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-N-hexylbenzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, which can be used in catalysis and material science. Additionally, the hexyl group provides hydrophobic interactions that can influence the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Benzonitrile: The parent compound, lacking the hexyl group.
4-Methylbenzonitrile: A similar compound with a methyl group instead of a hexyl group.
4-Ethylbenzonitrile: Another derivative with an ethyl group.
Uniqueness: 4-N-hexylbenzonitrile is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular conformations.
Propiedades
Número CAS |
29147-95-3 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-hexylbenzonitrile |
InChI |
InChI=1S/C13H17N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6H2,1H3 |
Clave InChI |
QLSILVVVEOHLOG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C#N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)




![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)


